molecular formula C42H58O43 B12422548 D-Heptamannuronic acid

D-Heptamannuronic acid

Cat. No.: B12422548
M. Wt: 1250.9 g/mol
InChI Key: GXPCMELWUBXVLD-JFCDRGONSA-N
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Description

D-Heptamannuronic acid: is an alginate oligomer produced by marine brown algae and certain Gram-negative bacteria. This compound is a polysaccharide composed of seven mannuronic acid units.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Heptamannuronic acid can be synthesized through the enzymatic degradation of alginate, a polysaccharide found in the cell walls of brown algae. The process involves the use of alginate lyase enzymes, which cleave the alginate polymer into smaller oligomers, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of alginate from brown algae, followed by enzymatic treatment to produce the desired oligomers. The process includes:

Chemical Reactions Analysis

Types of Reactions: D-Heptamannuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Heptamannuronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and reactions of alginate oligomers.

    Biology: Investigated for its role in the structural integrity of bacterial biofilms and its interaction with other biomolecules.

    Medicine: Explored for its potential therapeutic effects in the treatment of pain and vascular dementia.

    Industry: Utilized in the development of biocompatible materials and drug delivery systems.

Mechanism of Action

D-Heptamannuronic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

D-Heptamannuronic acid is unique among alginate oligomers due to its specific structure and properties. Similar compounds include:

  • D-Tetramannuronic acid
  • D-Pentamannuronic acid
  • D-Hexamannuronic acid
  • D-Octamannuronic acid
  • D-Nonamannuronic acid

Properties

Molecular Formula

C42H58O43

Molecular Weight

1250.9 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,36+,37+,38+,39+,40+,41+,42+/m0/s1

InChI Key

GXPCMELWUBXVLD-JFCDRGONSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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